molecular formula C12H16N2O3 B6334617 tert-Butyl 2-carbamoylphenylcarbamate CAS No. 1484235-20-2

tert-Butyl 2-carbamoylphenylcarbamate

Cat. No.: B6334617
CAS No.: 1484235-20-2
M. Wt: 236.27 g/mol
InChI Key: XCGKDUODTYVDOV-UHFFFAOYSA-N
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Description

Tert-Butyl 2-carbamoylphenylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines

Preparation Methods

The synthesis of tert-Butyl 2-carbamoylphenylcarbamate typically involves the reaction of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the condensation reaction . The reaction conditions are generally mild, and the product is obtained in high yields.

Industrial production methods for carbamates often involve the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an amine to form the carbamate .

Chemical Reactions Analysis

Tert-Butyl 2-carbamoylphenylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-Butyl 2-carbamoylphenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-carbamoylphenylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. This process involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group and decarboxylation .

Comparison with Similar Compounds

Tert-Butyl 2-carbamoylphenylcarbamate can be compared with other carbamate compounds such as:

The uniqueness of this compound lies in its dual functionality as both a protecting group and a potential pharmaceutical agent, making it a valuable compound in both synthetic and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-(2-carbamoylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-9-7-5-4-6-8(9)10(13)15/h4-7H,1-3H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGKDUODTYVDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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